4-Azido-d-homoalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

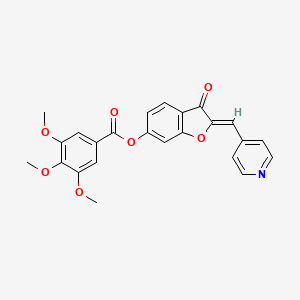

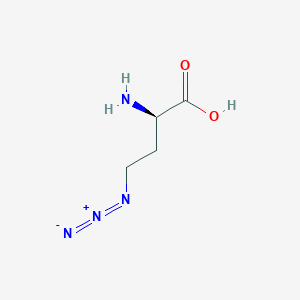

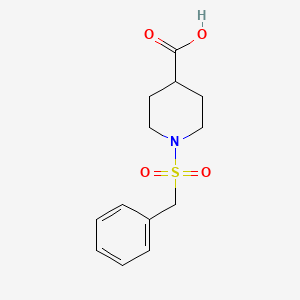

4-Azido-D-homoalanine, also known as ®-2-Amino-4-azidobutanoic acid hydrochloride, is a type of D-amino acid . It is used in the field of peptide synthesis . This compound can be fed to bacterial cells and incorporated into cell walls . It can also be used to generate L-RNA aptamers for the corresponding L-amino acid .

Molecular Structure Analysis

The empirical formula of this compound is C4H8N4O2 · HCl, and its molecular weight is 180.59 .

Chemical Reactions Analysis

This compound is suitable for solution phase peptide synthesis . It can be incorporated into several model tripeptides, and a new elimination product of the azido moiety can be observed upon conditions of prolonged couplings .

Physical And Chemical Properties Analysis

This compound is a solid compound . It is available only in the USA and should be stored at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Bio-organometallic Conjugates Synthesis

4-Azido-D-homoalanine has been used in the synthesis of novel bio-organometallic conjugates using 1,3-dipolar cycloaddition click reactions. These conjugates have demonstrated promising antibacterial and antifungal activities, tested against a range of pathogens including Staphylococcus aureus and Escherichia coli (Raza et al., 2017).

Infrared Probe for Amyloid Aggregation

Beta-azidoalanine, closely related to this compound, has been synthesized and used as an infrared probe to study amyloid Abeta(16-22) aggregation, relevant in Alzheimer's disease research. This azidoalanine derivative provided site-specific information about local electrostatic environments in proteins (Oh et al., 2008).

Homoalanine Synthesis

This compound is closely related to L-homoalanine, a nonnatural amino acid used in the synthesis of various medically significant compounds. The enzymatic synthesis of L-homoalanine from L-methionine was explored, offering insights into novel synthetic pathways for producing such amino acids (El-Sayed et al., 2015).

Peptide Synthesis

This compound can be utilized in peptide synthesis. Studies on the in-house preparation of Fmoc azido amino acids, including this compound, highlight the feasibility and cost-effectiveness of using these amino acids in peptide chemistry, expanding the range of synthetic peptides that can be produced (Pícha et al., 2017).

NIR Imaging

This compound can be used in the synthesis of near-infrared (NIR) fluorophores. A strained alkyne-substituted NIR BF2-azadipyrromethene was conjugated with azido-homoalanine, demonstrating potential for clinical imaging applications, such as tumor targeting and visualization (Wu et al., 2016).

Wirkmechanismus

Target of Action

4-Azido-d-homoalanine is a type of unnatural D-amino acid . Its primary targets are bacterial cells, where it can be incorporated into cell walls . This incorporation is a key aspect of its function and forms the basis for its interaction with its targets.

Mode of Action

The compound interacts with its targets by being fed to bacterial cells . Once inside the cells, it incorporates into the cell walls

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the bacterial cell walls due to its incorporation

Safety and Hazards

Zukünftige Richtungen

The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides . Therefore, the possibility of in-house preparation of a set of five Fmoc azido amino acids was investigated . The hope is that the detailed synthetic protocols will inspire some peptide chemists to prepare these Fmoc azido acids in their laboratories and assist them in avoiding the extensive costs of azidopeptide syntheses .

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-azidobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol](/img/structure/B2414440.png)

![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)

![Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate](/img/structure/B2414446.png)

![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)